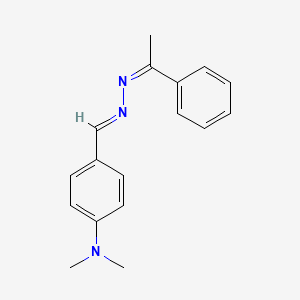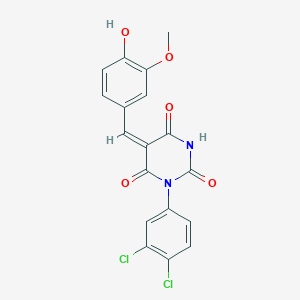![molecular formula C17H13Cl2NO2 B5909482 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5909482.png)
1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one, also known as DCP-LA, is a synthetic compound that belongs to the family of chalcones. It was first synthesized by a Japanese research group in 1994 and has since been studied for its potential therapeutic applications. DCP-LA has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant activity, which helps to protect cells from oxidative damage. It also has anti-inflammatory activity, which can help to reduce inflammation in the body. Additionally, 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been found to have neuroprotective effects, which can help to protect neurons from damage and degeneration.
実験室実験の利点と制限
One of the main advantages of 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one is its versatility. It can be used in a wide range of experiments due to its ability to modulate various signaling pathways in the body. Additionally, 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been found to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to using 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one is not fully understood, which can make it difficult to design experiments that target specific pathways.
将来の方向性
There are many potential future directions for research on 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the product. Additionally, further research could be done to understand the mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one and to identify specific pathways that it modulates. This could help to design more targeted experiments and to identify potential therapeutic applications for 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one. Finally, more research could be done to understand the safety and efficacy of 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one in humans, which could pave the way for clinical trials and the development of new therapies.
合成法
The synthesis of 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one involves the condensation of 3,4-dichloroacetophenone with 2-phenylacetaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with ethyl chloroformate and diethylamine to obtain the final product, 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one. The yield of this synthesis method is around 30-40%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Some of the diseases that 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been studied for include Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.
特性
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(phenacylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c18-14-7-6-13(10-15(14)19)16(21)8-9-20-11-17(22)12-4-2-1-3-5-12/h1-10,20H,11H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXLWFRUUOIOOF-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5909399.png)




![4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone](/img/structure/B5909430.png)
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5909452.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5909457.png)
![methyl 4-[5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5909460.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5909484.png)
![1-(2-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5909500.png)
![1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5909503.png)